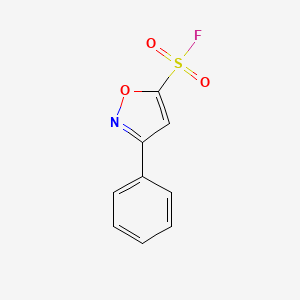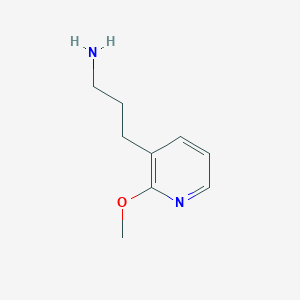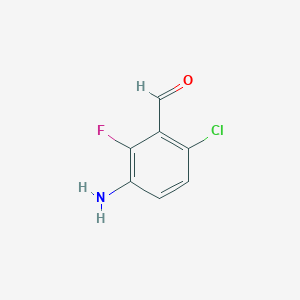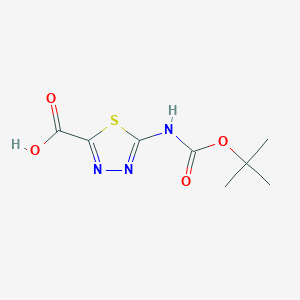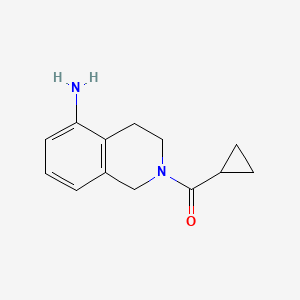
(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)(cyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone” is a complex organic compound with a fused isoquinoline ring system. Its chemical structure consists of a cyclopropyl group attached to an isoquinoline moiety, which contains an amino group at position 5. The compound’s systematic name is quite a mouthful, so let’s break it down:
-
Isoquinoline Ring: : The isoquinoline ring is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. It exhibits interesting pharmacological properties and is found in various natural products and synthetic compounds.
-
Cyclopropyl Group: : The cyclopropyl group is a three-membered ring containing three carbon atoms. It imparts unique reactivity and steric effects to the compound.
準備方法
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. Here are a couple of common approaches:
-
Heterocyclic Synthesis
- One method involves the cyclization of an appropriate precursor, such as an N-acylated 2-aminobenzaldehyde, under basic conditions. The cyclopropyl group can be introduced via a cyclopropanation reaction.
- The reaction typically proceeds through an intramolecular condensation, forming the isoquinoline ring system.
-
Multicomponent Reactions (MCRs)
- MCRs offer efficient routes to complex molecules. In this case, a three-component reaction involving an aldehyde, an amine, and a cyclopropane derivative could yield the desired compound.
Industrial Production:
While industrial-scale production methods may not be widely documented, laboratory-scale synthesis provides a foundation for further optimization.
化学反応の分析
Reactivity:
The compound can undergo various reactions, including:
Oxidation: Oxidation of the amino group to a nitro group or other functional groups.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution at the amino group or other positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under appropriate conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of Lewis acids or bases.
Major Products:
The specific products depend on the reaction conditions and substituents present. For example, oxidation could yield an N-oxide or a nitro compound.
科学的研究の応用
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its isoquinoline scaffold, which is prevalent in bioactive molecules.
Biological Studies: It may serve as a fluorescent probe or ligand for specific receptors.
Industry: Isoquinoline derivatives have applications in dye synthesis, agrochemicals, and materials science.
作用機序
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
類似化合物との比較
While there are no direct analogs with the exact same structure, we can compare it to related isoquinoline derivatives, such as:
- 1-Methylisoquinoline
- 2-Aminoisoquinoline
: Example reference. : Another reference.
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C13H16N2O/c14-12-3-1-2-10-8-15(7-6-11(10)12)13(16)9-4-5-9/h1-3,9H,4-8,14H2 |
InChIキー |
GUEABAVATAUNIK-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


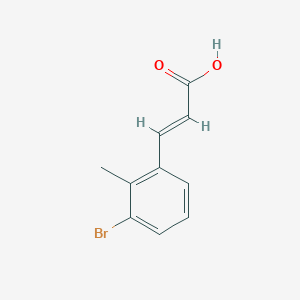
![1-{1-methyl-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyrazol-4-yl}methanaminehydrochloride](/img/structure/B13528632.png)
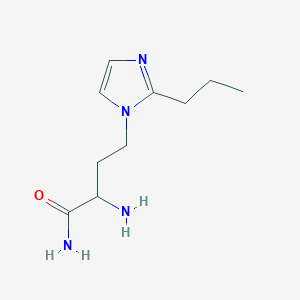
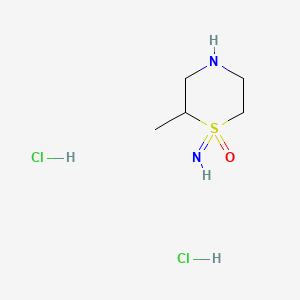
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]anilinehydrochloride,cis](/img/structure/B13528646.png)
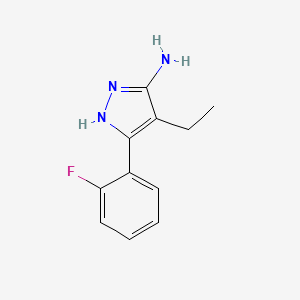
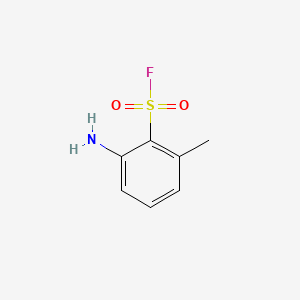
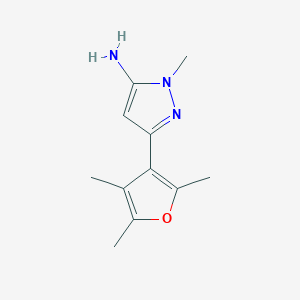
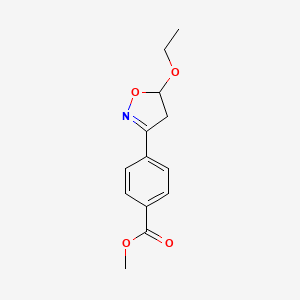
![1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride](/img/structure/B13528668.png)
